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molecular formula C10H18O B106795 (-)-Citronellal CAS No. 5949-05-3

(-)-Citronellal

Cat. No. B106795
M. Wt: 154.25 g/mol
InChI Key: NEHNMFOYXAPHSD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.
[Compound]
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
respective solvent
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Smiles
Step Three
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
Name
respective solvent
Quantity
10 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.O
Step Six
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stopcock
CUSTOM
Type
CUSTOM
Details
The flask was then equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
connected to a Schlenk
CUSTOM
Type
CUSTOM
Details
line, the apparatus was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)=CCCC(C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.
[Compound]
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
respective solvent
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Smiles
Step Three
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
Name
respective solvent
Quantity
10 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.O
Step Six
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stopcock
CUSTOM
Type
CUSTOM
Details
The flask was then equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
connected to a Schlenk
CUSTOM
Type
CUSTOM
Details
line, the apparatus was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)=CCCC(C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.
[Compound]
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
respective solvent
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Rh(COD)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
respective precursor complex
Quantity
0.025 mmol
Type
reactant
Smiles
Step Three
Name
respective ligand
Quantity
0.025 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=CCC\C(=C/CN)\C)C)CC
Name
respective solvent
Quantity
10 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.O
Step Six
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stopcock
CUSTOM
Type
CUSTOM
Details
The flask was then equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
connected to a Schlenk
CUSTOM
Type
CUSTOM
Details
line, the apparatus was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)=CCCC(C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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